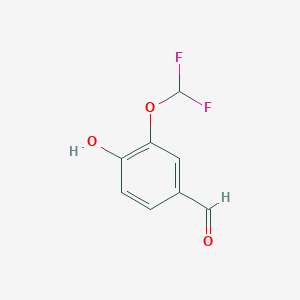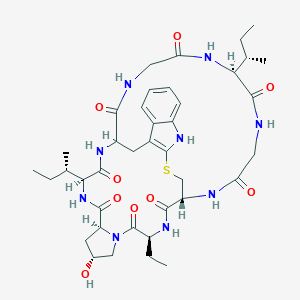![molecular formula C33H35NO3 B143724 (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one CAS No. 128822-04-8](/img/structure/B143724.png)
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is not fully understood. However, studies have shown that the compound may interact with specific receptors or enzymes, leading to changes in cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can modulate the activity of specific enzymes or receptors, leading to changes in cellular signaling pathways. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one in lab experiments include its high purity and yield, making it suitable for large-scale production. Additionally, the compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
2. Further elucidating the compound's mechanism of action and cellular targets.
3. Developing new synthetic methods for the compound to improve yield and purity.
4. Investigating the compound's potential for use in drug delivery systems.
5. Examining the compound's potential for use in diagnostic imaging.
Conclusion:
In conclusion, (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one is a chemical compound with potential applications in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further research is needed to fully understand the potential of this compound for use in various applications.
Synthesemethoden
The synthesis method for (5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one involves the reaction of the appropriate starting materials in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one has potential applications in scientific research. The compound has been studied for its mechanism of action and biochemical and physiological effects, making it useful for investigating various biological processes. Additionally, the compound has been used in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
128822-04-8 |
|---|---|
Produktname |
(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
Molekularformel |
C33H35NO3 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
(5S)-1-[(1R,6R)-4,6-dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C33H35NO3/c1-24-18-20-30(25(2)22-24)32(36)34-29(19-21-31(34)35)23-37-33(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-18,25,29-30H,19-23H2,1-2H3/t25-,29+,30-/m1/s1 |
InChI-Schlüssel |
YZLXOUNLTATKFC-TZFWCWEWSA-N |
Isomerische SMILES |
C[C@@H]1CC(=CC[C@H]1C(=O)N2[C@@H](CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES |
CC1CC(=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Kanonische SMILES |
CC1CC(=CCC1C(=O)N2C(CCC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Synonyme |
Ethanone, 1-(4,6-dimethyl-3-cyclohexen-1-yl)-, (1R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



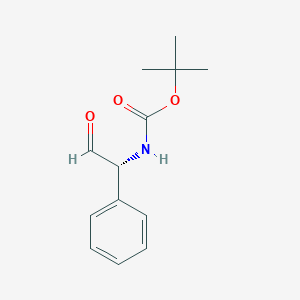
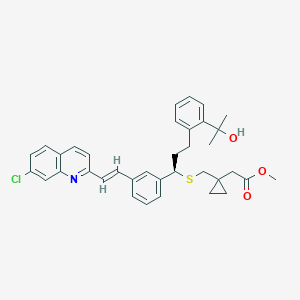
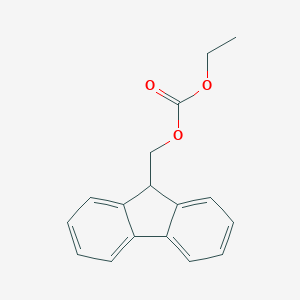
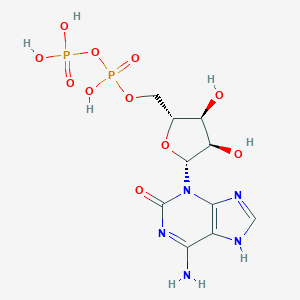
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)

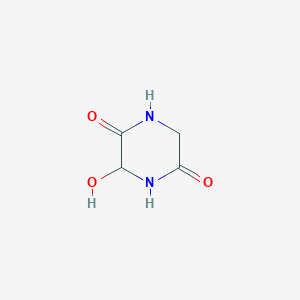
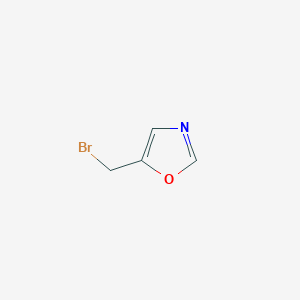

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)

